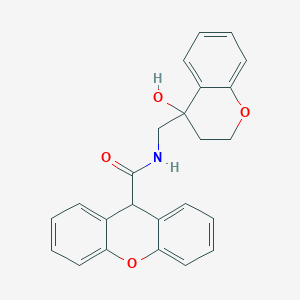
N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Development
Aromatic polyamides containing xanthene units have been developed for their remarkable properties. These polymers exhibit high glass transition temperatures, thermal stability, and mechanical strength. They are also known for their solubility in polar solvents and can form transparent, flexible films. The inclusion of xanthene structures contributes to the polymers' excellent thermal and mechanical properties, making them suitable for high-performance applications (Guo et al., 2015; Sheng et al., 2009).
Material Chemistry
Xanthene derivatives have been explored for their potential in creating new materials with unique properties. For instance, polyimides based on xanthene dianhydrides show promising features for electronic applications due to their mechanical properties, lower dielectric constants, and moisture absorption (Trofimenko & Auman, 1994). Additionally, fluorescent probes based on xanthene and related derivatives have been developed for detecting reactive oxygen species, showcasing their utility in biological and chemical applications (Setsukinai et al., 2003).
Environmental and Biological Studies
Xanthene and its derivatives play a crucial role in environmental and biological research. Their ability to interact with various biological molecules and participate in chemical reactions underpins their use in studying oxidative stress and designing sensors for detecting specific molecules. For instance, studies on the oxidation of α-tocopherol model compounds by superoxide anion provide insights into the antioxidant mechanisms and the role of vitamins in combating oxidative stress (Nishikimi & Machlin, 1975).
Synthetic Chemistry and Drug Discovery
In the realm of synthetic chemistry and drug discovery, xanthene derivatives are explored for their potential as scaffolds and functional groups in the development of new compounds. Their diverse reactivity and ability to form stable structures are advantageous in creating novel molecules with desired biological activities. This exploration includes the development of antimicrobial agents and the study of their structure-activity relationships, providing valuable information for the design of new therapeutic agents (Desai et al., 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of the compound N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .
Mode of Action
This compound interacts with its target, Pfs16, and blocks the formation of male gametes in the malaria parasite . This interaction inhibits the subsequent transmission of the parasite to the mosquito . The compound and its potent derivatives have been shown to block this process with nanomolar activity .
Biochemical Pathways
The compound this compound affects the biochemical pathways related to the life cycle of the malaria parasite. By blocking the formation of male gametes, it disrupts the parasite’s reproductive cycle and prevents its transmission . The downstream effects of this action include a reduction in the number of parasites and a potential halt in the spread of the disease.
Pharmacokinetics
The compound’s nanomolar activity suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to block the formation of male gametes in the malaria parasite . This results in a disruption of the parasite’s life cycle and a halt in its transmission .
Análisis Bioquímico
Biochemical Properties
N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions is with the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction is significant as it stabilizes Pfs16 in lysates from activated mature gametocytes, thereby blocking male gamete formation in the malaria parasite life cycle . The nature of this interaction involves binding to the protein, which inhibits its function and prevents the formation of male gametes, thereby blocking the transmission of the malaria parasite.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In the context of malaria, this compound influences cell function by inhibiting the formation of male gametes in Plasmodium falciparum . This inhibition affects cell signaling pathways related to gametogenesis and disrupts the normal cellular metabolism of the parasite. Additionally, the compound’s impact on gene expression is evident as it phenocopies the targeted deletion of Pfs16 in gametocytes, leading to similar morphological changes in the cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically the Pfs16 protein in Plasmodium falciparum . This binding stabilizes the protein and inhibits its function, thereby blocking male gamete formation. The compound also exerts its effects through enzyme inhibition, as it prevents the normal enzymatic processes required for gametogenesis. Additionally, changes in gene expression are observed, as the compound mimics the effects of gene deletion, leading to altered cellular morphology and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable and effective in blocking male gamete formation in Plasmodium falciparum over extended periods . Degradation of the compound can occur, leading to a decrease in its effectiveness. Long-term effects on cellular function include sustained inhibition of gametogenesis and disruption of normal cellular processes in the parasite .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively blocks male gamete formation without causing significant toxic effects . At higher doses, toxic or adverse effects may be observed, including potential damage to non-target cells and tissues. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired inhibition of gametogenesis .
Metabolic Pathways
This compound is involved in specific metabolic pathways within Plasmodium falciparum. The compound interacts with enzymes and cofactors that are essential for gametogenesis, thereby disrupting the normal metabolic flux and altering metabolite levels . This disruption leads to the inhibition of male gamete formation and prevents the transmission of the malaria parasite.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, such as the gametocytes of Plasmodium falciparum. The compound’s distribution is crucial for its effectiveness in blocking male gamete formation and preventing malaria transmission.
Subcellular Localization
The subcellular localization of this compound is primarily within the parasitophorous vacuole of Plasmodium falciparum gametocytes . This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its intended site of action. The activity and function of the compound are closely linked to its subcellular localization, as it must be present in the vacuole to effectively inhibit male gamete formation and block malaria transmission.
Propiedades
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(25-15-24(27)13-14-28-21-12-6-3-9-18(21)24)22-16-7-1-4-10-19(16)29-20-11-5-2-8-17(20)22/h1-12,22,27H,13-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQRRCGNYGNGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
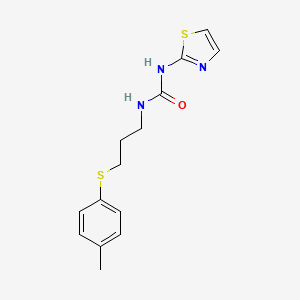
![Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2529356.png)
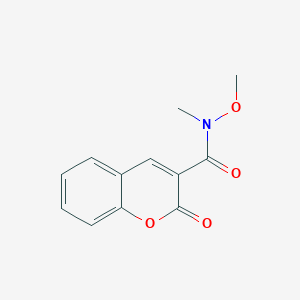
![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2529359.png)

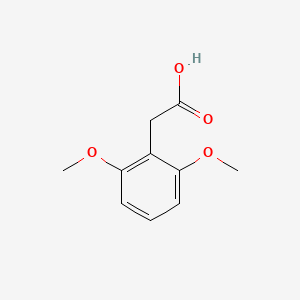

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B2529367.png)
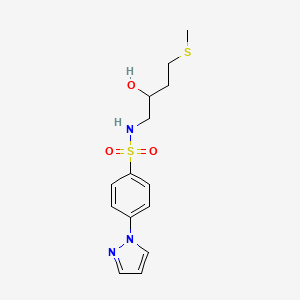
![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2529370.png)

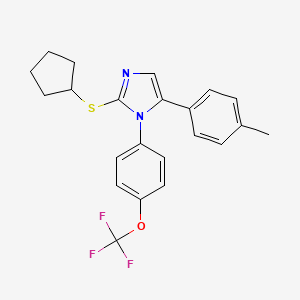

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2529377.png)
